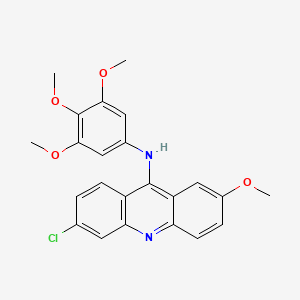
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine is a synthetic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities, including anti-cancer, anti-bacterial, and anti-viral properties. This particular compound features a trimethoxyphenyl group, which is a versatile pharmacophore known for its significant bioactivity .
Vorbereitungsmethoden
The synthesis of 6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Reduction: The acyl group is then reduced to an alkane.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine involves its interaction with various molecular targets. It can inhibit enzymes like tubulin, heat shock protein 90, and thioredoxin reductase, leading to disruption of cellular processes and induction of apoptosis in cancer cells . The trimethoxyphenyl group plays a crucial role in binding to these targets and enhancing the compound’s bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other acridine derivatives and trimethoxyphenyl-containing molecules. Some examples are:
9-amino-6-chloro-2-methoxyacridine: Another acridine derivative with nucleic acid staining properties.
3,4,5-trimethoxyamphetamine: A compound with a similar trimethoxyphenyl group but different biological activity.
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine is unique due to its specific combination of the acridine core and the trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H21ClN2O4 |
|---|---|
Molekulargewicht |
424.9 g/mol |
IUPAC-Name |
6-chloro-2-methoxy-N-(3,4,5-trimethoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C23H21ClN2O4/c1-27-15-6-8-18-17(12-15)22(16-7-5-13(24)9-19(16)26-18)25-14-10-20(28-2)23(30-4)21(11-14)29-3/h5-12H,1-4H3,(H,25,26) |
InChI-Schlüssel |
RLPJYBJZWYUCTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


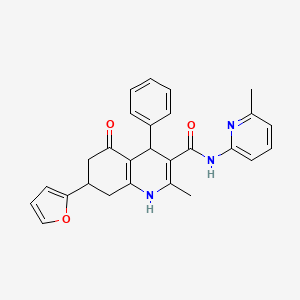
![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)
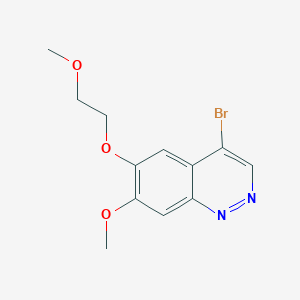


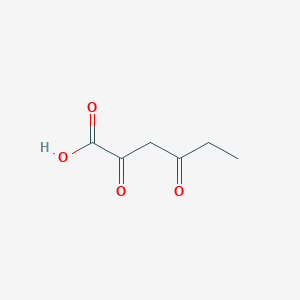
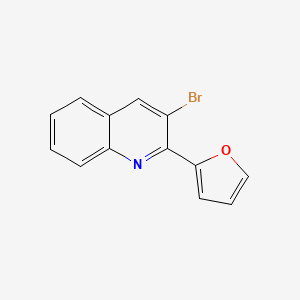

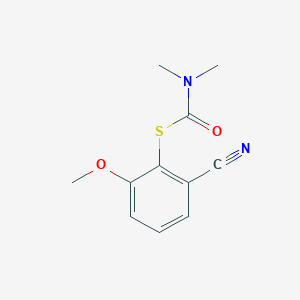

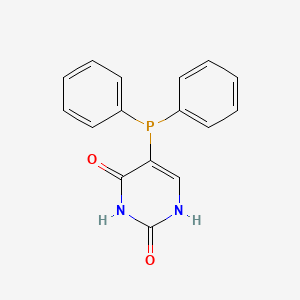
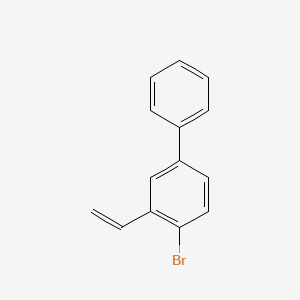
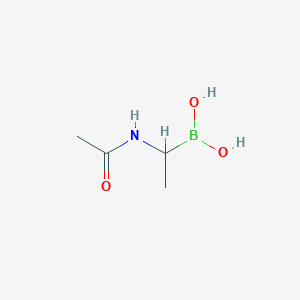
![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
